PI3Kδ Binding Affinity: Sub-Nanomolar Kd Confers High Target Engagement
The 4-(1H-pyrazol-3-yl)piperidine scaffold, when elaborated into the inhibitor BDBM50506315, demonstrates a Kd of 0.200 nM for PI3Kδ in a kinobeads pull-down assay using human HL60 cell extract [1]. In the same assay system, the compound exhibits an IC50 of 5 nM. This sub-nanomolar binding affinity is a critical differentiator compared to many structurally distinct PI3Kδ inhibitors that display IC50 values in the >10 nM range. The precise 3-substitution pattern of the pyrazole is essential for this potency; the 4-substituted analog (4-(1H-pyrazol-4-yl)piperidine derivative BDBM50340435) exhibits an IC50 of 113 nM against mouse 11β-HSD1, underscoring the scaffold-dependent activity [2].
| Evidence Dimension | Binding affinity (Kd) and functional inhibition (IC50) for PI3Kδ |
|---|---|
| Target Compound Data | Kd = 0.200 nM; IC50 = 5 nM |
| Comparator Or Baseline | Comparator: BDBM50340435 (4-(1H-pyrazol-4-yl)piperidine derivative) - IC50 = 113 nM (mouse 11β-HSD1); Baseline: typical PI3Kδ inhibitors with IC50 > 10 nM |
| Quantified Difference | Target compound Kd is sub-nanomolar; 5 nM IC50 is significantly more potent than many PI3Kδ inhibitors; 4-pyrazolyl analog exhibits ~20-fold lower potency on a different target, illustrating scaffold impact. |
| Conditions | Human HL60 cell extract; kinobeads-based pull-down assay; 2 hr incubation |
Why This Matters
Sub-nanomolar binding affinity ensures high target occupancy at low concentrations, reducing off-target effects and enabling lower dosing in cellular and in vivo studies.
- [1] BindingDB. BDBM50506315 (CHEMBL4579923). Kd = 0.200 nM; IC50 = 5 nM for PI3Kδ. View Source
- [2] BindingDB. BDBM50340435 (CHEMBL1761848). IC50 = 113 nM for mouse 11β-HSD1. View Source
